molecular formula C13H18O B13211600 4-Phenylcycloheptan-1-ol

4-Phenylcycloheptan-1-ol

Cat. No.: B13211600
M. Wt: 190.28 g/mol
InChI Key: DZOGJMOOCHUXEI-UHFFFAOYSA-N
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Description

4-Phenylcycloheptan-1-ol is an organic compound characterized by a cycloheptane ring substituted with a phenyl group and a hydroxyl group. This compound is part of the cycloalkane family, which consists of cyclic hydrocarbons. The presence of the phenyl group and the hydroxyl group imparts unique chemical properties to this compound, making it a subject of interest in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Phenylcycloheptan-1-ol typically involves the cyclization of appropriate precursors. One common method is the cyclization of 4-phenyl-1-heptene followed by hydroxylation. The reaction conditions often include the use of catalysts such as palladium or platinum to facilitate the cyclization process. The hydroxylation step can be achieved using oxidizing agents like osmium tetroxide or potassium permanganate .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale cyclization reactions under controlled conditions. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the synthesis process. The purification of the final product is typically achieved through distillation or recrystallization techniques.

Chemical Reactions Analysis

Types of Reactions: 4-Phenylcycloheptan-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid using reagents like chromium trioxide or potassium dichromate.

    Reduction: The compound can be reduced to form the corresponding cycloheptane derivative using reducing agents such as lithium aluminum hydride.

Common Reagents and Conditions:

    Oxidation: Chromium trioxide in acetic acid, potassium permanganate in alkaline conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Bromine in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products Formed:

    Oxidation: 4-Phenylcycloheptanone, 4-Phenylcycloheptanoic acid.

    Reduction: 4-Phenylcycloheptane.

    Substitution: Various substituted phenyl derivatives depending on the substituent introduced.

Scientific Research Applications

4-Phenylcycloheptan-1-ol has diverse applications in scientific research:

    Chemistry: It serves as a precursor for the synthesis of more complex organic molecules and is used in studying reaction mechanisms and kinetics.

    Biology: The compound is used in the development of bioactive molecules and pharmaceuticals.

    Medicine: It is investigated for its potential therapeutic properties and as a building block for drug synthesis.

    Industry: The compound finds applications in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 4-Phenylcycloheptan-1-ol involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The phenyl group can participate in π-π interactions, affecting the compound’s binding affinity to receptors and enzymes. These interactions can modulate biochemical pathways, leading to specific biological effects .

Comparison with Similar Compounds

Uniqueness: 4-Phenylcycloheptan-1-ol is unique due to its specific ring size and the presence of both a phenyl group and a hydroxyl group. This combination imparts distinct chemical properties, making it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

4-phenylcycloheptan-1-ol

InChI

InChI=1S/C13H18O/c14-13-8-4-7-12(9-10-13)11-5-2-1-3-6-11/h1-3,5-6,12-14H,4,7-10H2

InChI Key

DZOGJMOOCHUXEI-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC(C1)O)C2=CC=CC=C2

Origin of Product

United States

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